![molecular formula C16H16N6 B2549494 7-(3,4-ジメチルフェニル)-2-エチル-7H-ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン CAS No. 845807-47-8](/img/structure/B2549494.png)
7-(3,4-ジメチルフェニル)-2-エチル-7H-ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H16N6 and its molecular weight is 292.346. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
設計と合成
一連の低分子は、特権的なピラゾロ[3,4-d]ピリミジンおよびピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格(化合物4〜13)とチオグリコシド誘導体(化合物14,15)を特徴とし、新規CDK2阻害剤として設計されました .
細胞毒性活性
調製された化合物のほとんどは、癌細胞株に対して優れた細胞毒性を示しました。
酵素阻害
最も強力な抗増殖化合物(14, 13, および15)は、CDK2 /サイクリンA2を効果的に阻害し、IC50値はそれぞれ0.057±0.003、0.081±0.004、および0.119±0.007μMで、ソラフェニブ(IC50:0.184±0.01μM)を凌駕しました .
細胞周期の変更とアポトーシス
癌細胞とCDK2の両方に対して二重の活性を示した化合物14は、HCT細胞内で細胞周期の進行とアポトーシスの変化を引き起こしました .
分子ドッキング
分子ドッキングシミュレーションは、設計された化合物がCDK2活性部位にうまく適合し、Leu83と重要な水素結合を形成することを確認しました .
ADMET研究
インシリコADMET(吸収、分布、代謝、排泄、毒性)研究は、観察された抗腫瘍活性を裏付ける適切な薬物動態的特性を示唆しています .
作用機序
Target of Action
The primary target of the compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The action of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine results in significant cytotoxic activities against various cell lines . It also induces apoptosis within cells .
生化学分析
Biochemical Properties
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interacts with CDK2, a cyclin-dependent kinase. This interaction inhibits the activity of CDK2, thereby affecting the progression of the cell cycle .
Cellular Effects
The compound exerts significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116, by inhibiting the growth of these cells . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine binds to the active site of CDK2, inhibiting its activity . This binding interaction leads to changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
Over time, the compound continues to exert its inhibitory effects on CDK2, leading to sustained alterations in cell cycle progression and apoptosis
生物活性
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent.
Chemical Structure and Properties
The compound features a complex fused heterocyclic structure characterized by a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is C16H16N6 with a molecular weight of approximately 292.346 g/mol. The unique arrangement of substituents contributes to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C16H16N6 |
Molecular Weight | 292.346 g/mol |
Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits significant inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By inhibiting CDK2 activity, it disrupts normal cell cycle progression and induces apoptosis in cancer cells. This mechanism has been documented in studies involving various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Anticancer Activity
Several studies have reported the cytotoxic effects of 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine against multiple cancer cell lines:
- MCF-7 Cells : The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- HCT-116 Cells : Similar results were observed where the compound induced apoptosis through caspase activation pathways.
A study by highlighted that this compound's structural features enhance its selectivity towards CDK2 inhibition while maintaining a favorable pharmacological profile compared to other derivatives.
Binding Affinity Studies
Molecular docking simulations have shown that 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine effectively binds to the active site of CDK2 through essential hydrogen bonding interactions. This interaction is crucial for its mechanism of action and contributes to its biological efficacy .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other pyrazolo derivatives:
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo... | CDK2 Inhibition | 10.5 |
7-(4-bromophenyl)-9-(pyridin-4-yl)-... | EGFR Inhibition | 11.0 |
Novel sulphonyl pyrazolo derivatives | Anticancer Activity | 8.0 |
特性
IUPAC Name |
10-(3,4-dimethylphenyl)-4-ethyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-4-14-19-16-13-8-18-22(15(13)17-9-21(16)20-14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANPUPXVDXPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。